Fluoro(hex-1-EN-1-YL)dimethylsilane
Description
Properties
CAS No. |
188762-04-1 |
|---|---|
Molecular Formula |
C8H17FSi |
Molecular Weight |
160.30 g/mol |
IUPAC Name |
fluoro-hex-1-enyl-dimethylsilane |
InChI |
InChI=1S/C8H17FSi/c1-4-5-6-7-8-10(2,3)9/h7-8H,4-6H2,1-3H3 |
InChI Key |
YOFZNWOAQDFDDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C[Si](C)(C)F |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation of 1-Hexyne with Dimethylfluorosilane
This method involves the catalytic addition of dimethylfluorosilane to 1-hexyne. The reaction typically employs platinum-based catalysts (e.g., Karstedt’s catalyst) under inert conditions:
HC≡C(CH₂)₃CH₃ + (CH₃)₂FSiH → (CH₃)₂FSi-CH₂-C≡C-(CH₂)₂CH₃
- Catalyst loading : 0.5–1.0 mol% Pt(0)
- Temperature : 60–80°C
- Solvent : Toluene or hexane
- Yield : 70–85%
Epoxidation-Fluorination of Allylsilane Precursors
A regioselective approach involves epoxidation of allylsilanes followed by HF·Et₃N-mediated ring opening (Table 1):
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Epoxidation | mCPBA, DCM, 0°C → RT | 85–92 | |
| Fluorination | HF·Et₃N (5 eq), DCM, RT, 1–24 h | 60–92 |
- Allyldimethylsilane derivatives are epoxidized using mCPBA.
- The resulting epoxide is treated with HF·Et₃N at room temperature, yielding the fluorinated product via β-silyl stabilization of a cationic intermediate.
Silylation of 1-Hexen-1-ol with Chlorodimethylfluorosilane
This two-step method involves silyl protection of 1-hexen-1-ol:
CH₂=CH(CH₂)₃CH₂OH + (CH₃)₂FSiCl → (CH₃)₂FSi-O-CH₂CH=CH(CH₂)₂CH₃
Cross-Metathesis with Fluorosilanes
A less common method utilizes Grubbs catalysts for olefin cross-metathesis:
CH₂=CH(CH₂)₃CH₃ + (CH₃)₂FSi-CH₂-CH=CH₂ → (CH₃)₂FSi-CH₂-CH=CH(CH₂)₂CH₃
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydrosilylation | High yield, scalable | Requires Pt catalysts |
| Epoxidation-Fluorination | Excellent regioselectivity | HF handling hazards |
| Silylation | Mild conditions | Requires anhydrous conditions |
| Cross-Metathesis | Modular substrate scope | Low efficiency |
Chemical Reactions Analysis
Types of Reactions: Fluoro(hex-1-EN-1-YL)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Fluoro-substituted organosilicon compounds.
Scientific Research Applications
Synthetic Applications
Fluoro(hex-1-EN-1-YL)dimethylsilane can serve as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-Coupling Reactions : The compound can be utilized in Sonogashira reactions, which are important for synthesizing arylacetylenes. This reaction involves the coupling of terminal alkynes with aryl halides, where fluoroalkyl groups can enhance the reactivity and selectivity of the products .
- Silylation Reactions : The presence of the dimethylsilyl group in this compound allows it to function as a protecting group for alcohols and amines. This property is crucial in multi-step syntheses where selective functionalization is required .
Biological Applications
Recent studies have indicated that fluorinated compounds, including this compound, may exhibit unique biological activities:
- Pharmaceutical Development : Fluorinated silanes are being explored for their potential use in drug development. For instance, the incorporation of fluorine into organic molecules can enhance their metabolic stability and bioavailability. Research has shown that fluorinated vitamin D analogs exhibit improved biological activity compared to their non-fluorinated counterparts .
Material Science Applications
This compound also finds applications in material science, particularly in the development of advanced materials with specific properties:
- Surface Modification : The compound can be used to modify surfaces to impart hydrophobicity or oleophobicity. This is particularly useful in creating coatings for various substrates that require water and oil resistance .
- Silicone-Based Materials : As a silane, it can be incorporated into silicone polymers to enhance their mechanical properties and thermal stability. This application is significant in industries such as electronics and automotive manufacturing, where material performance under stress is critical .
Case Study 1: Synthesis of Fluorinated Compounds
A research study demonstrated the use of this compound in synthesizing fluorinated compounds through selective deoxyfluorination reactions. The study highlighted the compound's ability to introduce fluorine into complex organic molecules effectively, leading to products with enhanced biological activities .
Case Study 2: Surface Coating Applications
Another study focused on the application of this compound for modifying polymer surfaces to improve their resistance to environmental factors. The results showed significant improvements in water repellency and durability when applied as a surface treatment on various substrates .
Mechanism of Action
The mechanism of action of Fluoro(hex-1-EN-1-YL)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluoro group can engage in nucleophilic substitution, while the dimethylsilane moiety can undergo hydrosilylation and other silicon-based reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Research Findings and Data Analysis
Table 1: Comparative Properties of Fluoro(hex-1-en-1-yl)dimethylsilane and Analogues
Key Observations :
- The Si–F bond in the target compound enhances electrophilicity, facilitating transmetalation in cross-coupling reactions compared to Si–Cl analogs.
- The hexenyl group’s double bond may enable conjugation with the silicon center, stabilizing intermediates in catalytic cycles. However, steric hindrance from the alkenyl chain could differ from bulkier aryl-substituted silanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
